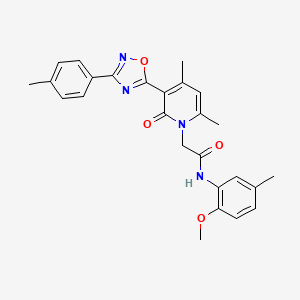

![molecular formula C25H20FN7O B2481659 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920386-05-6](/img/structure/B2481659.png)

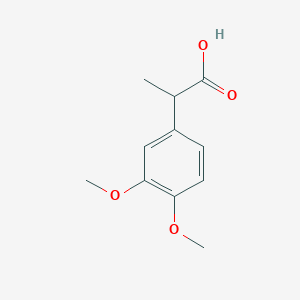

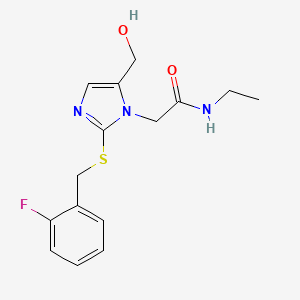

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This type of compound is often used in the development of novel CDK2 inhibitors .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a naphthalenyl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications

Anticancer Properties

The triazolopyrimidine scaffold has garnered attention for its promising anticancer activity. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cells. Notably, some derivatives exhibit potent cytotoxicity against cancer cell lines, making them potential candidates for drug development. Mechanistic studies have revealed interactions with key cellular pathways involved in cancer progression .

Antimicrobial Activity

Triazolopyrimidine derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria and fungi. Researchers have explored their potential as novel antibiotics or antifungal agents. The compound’s unique structure allows it to interact with microbial enzymes and disrupt essential cellular processes, making it a valuable asset in the fight against infections .

Analgesic and Anti-Inflammatory Effects

Studies suggest that certain triazolopyrimidine derivatives possess analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation by interacting with specific receptors or enzymes. Further research is needed to fully understand their mechanisms of action and optimize their therapeutic potential .

Antioxidant Activity

The compound’s structure hints at potential antioxidant effects. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Researchers are investigating whether triazolopyrimidine derivatives can serve as effective antioxidants, contributing to overall health and disease prevention .

Enzyme Inhibitors

Triazolopyrimidine derivatives have shown promise as enzyme inhibitors. Specifically:

- Aromatase Inhibitors : Aromatase inhibitors are used in breast cancer treatment to suppress estrogen production .

Antitubercular Potential

Triazolopyrimidine derivatives have been evaluated for their antitubercular activity. Some compounds exhibit promising effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings open avenues for developing novel antitubercular drugs .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIWKQMZJCRMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

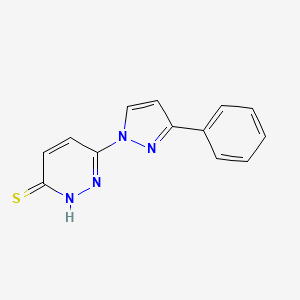

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)

![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)